molecular formula C4H5N3O B034091 Isocytosine CAS No. 100643-25-2

Isocytosine

Cat. No. B034091
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isocytosine and its derivatives, such as 3-ethyl-6-methyl-isocytosines, are synthesized through specific reactions that result in heterocycles capable of self-assembling into supramolecular networks. These syntheses often involve interactions like N–H⋯N hydrogen-bonded dimers and N–H⋯OC interactions, highlighting the molecule's ability to form extended networks through hydrogen bonding and dispersion forces (Custelcean & Craciun, 2000).

Molecular Structure Analysis

The molecular structure of isocytosine has been extensively studied, revealing its ability to exist in various tautomeric forms. High-precision studies have redetermined the crystal structure of isocytosine, showing a triply hydrogen-bonded adduct of two tautomers in a 1:1 ratio, indicative of its versatile hydrogen bonding capabilities and structural diversity (Portalone & Colapietro, 2007).

Chemical Reactions and Properties

Isocytosine participates in a range of chemical reactions, displaying a rich chemistry that includes interactions with nucleobases, metal complexes, and formation of hydrogen-bonded structures. Its ability to form complexes, especially with metals like Pd(II) and Pt(II), showcases its utility as a ligand and its relevance in hydrogen bonding interactions (Gupta, Roitzsch, & Lippert, 2005).

Physical Properties Analysis

The physical properties of isocytosine, such as its solid-state structure and interactions, are closely tied to its molecular and chemical properties. The supramolecular assemblies and networks formed through hydrogen bonding significantly influence its physical characteristics and behavior in different states (Custelcean & Craciun, 2000).

Chemical Properties Analysis

Isocytosine's chemical properties are diverse, with its ability to undergo various tautomeric forms influencing its reactivity and interactions with other molecules. Studies on its excited-state dynamics and interactions with other nucleobases further elucidate its chemical behavior and potential stability as a component of informational polymers (Szabla, Góra, & Šponer, 2016).

Scientific Research Applications

Unnatural Nucleic Acid Analogues Studies

  • Scientific Field: Biochemistry
  • Application Summary: Isocytosine is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . In particular, it is used as a nucleobase of hachimoji RNA .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine as a nucleobase in the formation of hachimoji RNA .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Anti-Cancer Therapy

  • Scientific Field: Oncology
  • Application Summary: Isocytosine-specific deaminase (ICD) VCZ was suggested to be a potential practical enzyme/prodrug pair for cancer therapy through gene-directed enzyme-prodrug therapy (GDEPT) method .
  • Methods of Application: The study involved determining the crystal structures of apo-VCZ and its complex with 5-FU . The therapeutic effect of wildtype or the mutated VCZ protein was evaluated in the colorectal cancer cell lines .
  • Results or Outcomes: The study shed light on optimizing the ICD/5-FIC pairs by modifying either the enzyme or the prodrug based on the structural observations, thereby improving the possibility of applying the ICD/5-FIC pair in clinical trials .

Photophysical Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: A comparative research between cytosine and isocytosine shows that cytosine is stable in acetonitrile surroundings, whereas isocytosine tautomerizes to the amino-hydroxy form under irradiation with UV light .
  • Methods of Application: The study involved irradiating isocytosine with UV light .
  • Results or Outcomes: The study demonstrated how the PIDA mechanism explains photophysical phenomena .

Metal Complex Binding Studies

  • Scientific Field: Inorganic Chemistry
  • Application Summary: Isocytosine is used in physical chemical studies involving metal complex binding .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine in the formation of metal complexes .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Hydrogen Bonding Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: Isocytosine is used in studies involving hydrogen bonding .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine in the study of hydrogen bonding .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Tautomerism and Proton Transfer Effects in Nucleobases

  • Scientific Field: Organic Chemistry
  • Application Summary: Isocytosine is used in studies involving tautomerism and proton transfer effects in nucleobases .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine in the study of tautomerism and proton transfer effects in nucleobases .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Prebiotic Chemistry Studies

  • Scientific Field: Astrobiology
  • Application Summary: Isocytosine is one of a handful of alternative bases that have been proposed in scenarios of prebiotic chemistry .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine in the study of prebiotic chemistry .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

DNA Triplex Formation

  • Scientific Field: Biochemistry
  • Application Summary: Isocytosine is used in studies involving the formation of DNA triplexes . The DNA triplex may be formed naturally, during homologous recombination, or can be formed by the introduction of a synthetic triplex forming oligonucleotide (TFO) to a DNA duplex .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of isocytosine in the study of DNA triplex formation .
  • Results or Outcomes: The outcomes of these studies are not specified in the source .

Safety And Hazards

Isocytosine is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling isocytosine .

Future Directions

Isocytosine has long been considered as a plausible component of hypothetical primordial informational polymers . Its use in studies of unnatural nucleic acid analogues of the normal base pairs in DNA, particularly as a nucleobase of hachimoji RNA, suggests potential future directions in the field of genetic research .

properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocytosine

CAS RN

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Record name Isocytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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